6-Chloro-7-deazapurine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

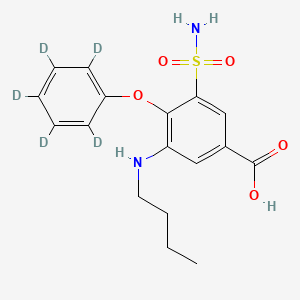

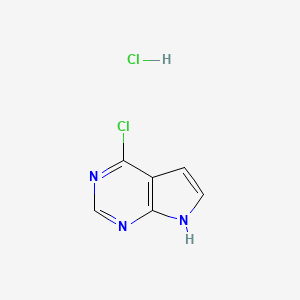

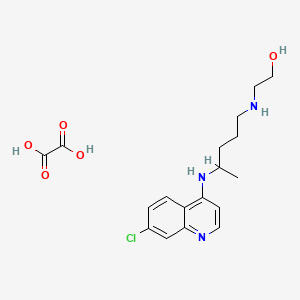

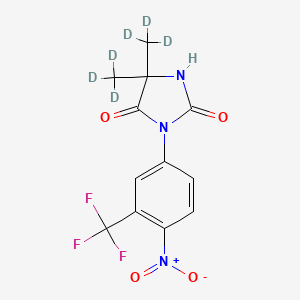

6-Chloro-7-deazapurine Hydrochloride (6-Cl-7-DPH) is an organic compound with a molecular formula of C5H6ClN5. It is a purine derivative with a unique structure that is used in many scientific and medical research applications. It is an important tool in the study of biochemical and physiological processes in organisms. 6-Cl-7-DPH is also used in lab experiments as a reagent for the synthesis of other compounds.

Scientific Research Applications

Cytostatic Agents and Antiviral Activity

A significant body of research has been dedicated to exploring the cytostatic and potential antiviral properties of 6-Chloro-7-deazapurine derivatives. For instance, studies have developed a series of novel 7-deazapurine ribonucleosides bearing various substituents, demonstrating significant cytostatic effects against multiple cancer cell lines. These compounds, particularly those with 7-H or 7-F derivatives, showed potent cytostatic activity, comparable to or better than known nucleoside analogues like clofarabine. The most effective compounds displayed inhibition concentrations ranging from 16 to 96 nM, indicating a promising area for further investigation in cancer therapy (Nauš et al., 2010).

Fluorescent Properties for Biological Imaging

Another area of interest is the development of fluorescent 7-deazapurine bases for biological imaging applications. A study synthesized a series of 2-substituted 6-(het)aryl-7-deazapurine bases that, unlike their ribonucleoside counterparts, did not exhibit significant biological activity but demonstrated bright fluorescence. These compounds could serve as potential tools for biological imaging, providing a new avenue for research and diagnostic applications (Sabat et al., 2016).

Inhibition of Enzymatic Activities

Further investigations into 7-deazapurine derivatives have identified their role as competitive inhibitors of specific enzymatic activities. For example, certain nucleosides modified with 6-chloro, 6-amino, or 6-methoxy substituents, along with bulky hydrophobic groups, have shown to significantly enhance affinity for E. coli purine nucleoside phosphorylase, serving as potent competitive inhibitors. This suggests potential applications in developing antimicrobial agents or exploring new pathways for drug development (Bzowska et al., 1998).

Synthesis and Biological Applications

The versatility of 6-Chloro-7-deazapurine Hydrochloride extends to its use in synthesizing various nucleoside analogues and derivatives. Research has focused on optimizing synthesis methods to create compounds with potential antitumor, antiviral, and enzymatic inhibition activities. These synthetic approaches have paved the way for the creation of novel drugs and therapeutic agents, highlighting the compound's significance in medicinal chemistry and drug design (Ingale et al., 2018; Perlíková et al., 2017).

properties

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBOURCSCAMADU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC=N2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747323 |

Source

|

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-deazapurine Hydrochloride | |

CAS RN |

1243346-92-0 |

Source

|

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)

![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)

![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)